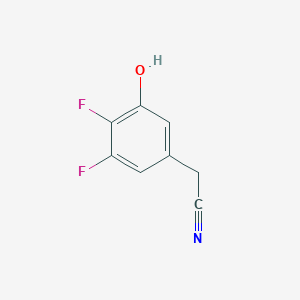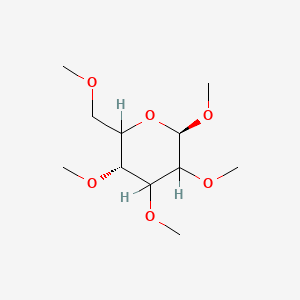
Methyl 2,3,4,6-tetra-O-methyl-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3,4,6-tetra-O-methylglucopyranoside: is a derivative of glucose where the hydroxyl groups at positions 2, 3, 4, and 6 are replaced by methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,4,6-tetra-O-methylglucopyranoside typically involves the methylation of glucose derivatives. One common method is the methylation of methyl α-D-glucopyranoside using methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to ensure complete methylation.
Industrial Production Methods: Industrial production of Methyl 2,3,4,6-tetra-O-methylglucopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 2,3,4,6-tetra-O-methylglucopyranoside can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups are replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halides, amines.
Applications De Recherche Scientifique
Methyl 2,3,4,6-tetra-O-methylglucopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a model compound for studying carbohydrate chemistry.
Biology: Employed in the study of glycosylation processes and carbohydrate-protein interactions.
Medicine: Investigated for its potential role in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of biodegradable polymers and as an additive in food and cosmetic products.
Mécanisme D'action
The mechanism of action of Methyl 2,3,4,6-tetra-O-methylglucopyranoside involves its interaction with various molecular targets. In biological systems, it can mimic natural carbohydrates and interact with carbohydrate-binding proteins, influencing cellular processes such as signaling and adhesion. The methoxy groups enhance its stability and solubility, making it a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
- Methyl 2,3,4,6-tetra-O-acetylglucopyranoside
- Methyl 2,3,4,6-tetra-O-benzylglucopyranoside
- Methyl 2,3,4,6-tetra-O-ethylglucopyranoside
Comparison: Methyl 2,3,4,6-tetra-O-methylglucopyranoside is unique due to its methoxy groups, which provide distinct chemical properties such as increased hydrophobicity and resistance to hydrolysis compared to its acetyl or benzyl counterparts. This makes it particularly useful in applications requiring stable and non-reactive carbohydrate derivatives.
Propriétés
Numéro CAS |
3149-65-3 |
|---|---|
Formule moléculaire |
C11H22O6 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
(2R,5R)-2,3,4,5-tetramethoxy-6-(methoxymethyl)oxane |
InChI |
InChI=1S/C11H22O6/c1-12-6-7-8(13-2)9(14-3)10(15-4)11(16-5)17-7/h7-11H,6H2,1-5H3/t7?,8-,9?,10?,11-/m1/s1 |
Clé InChI |
ZYGZAHUNAGVTEC-PBPDKXIHSA-N |
SMILES isomérique |
COCC1[C@H](C(C([C@@H](O1)OC)OC)OC)OC |
SMILES canonique |
COCC1C(C(C(C(O1)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


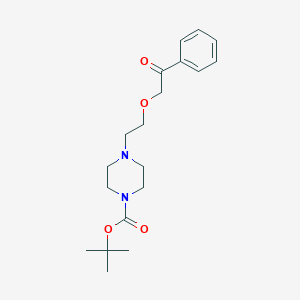
![3-[(Cyclobutylamino)methyl]quinolin-2-ol](/img/structure/B12820456.png)
![Tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B12820457.png)
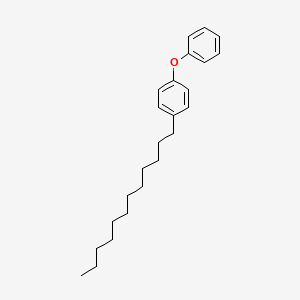

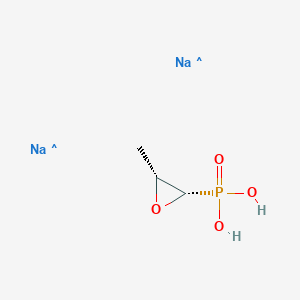
![N-Ethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12820474.png)
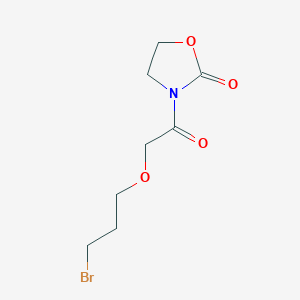
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12820504.png)
![2,6-Diazabicyclo[3.2.1]octane](/img/structure/B12820515.png)

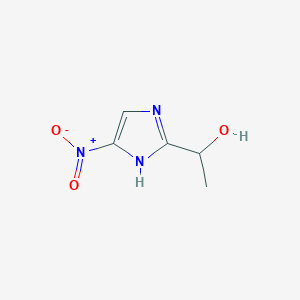
![1-ethyl-1H-benzo[d]imidazol-2-yl acetate](/img/structure/B12820527.png)
